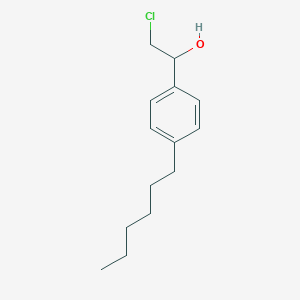
2-Chloro-1-(4-hexylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H21ClO It is a chlorinated alcohol derivative of 4-hexylphenyl ethanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the chlorination of 4-hexylphenyl ethanone followed by reduction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-hexylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hexylphenyl ethanone or 4-hexylbenzoic acid.
Reduction: Formation of 4-hexylphenyl ethanol.
Substitution: Formation of 2-hydroxy-1-(4-hexylphenyl)ethan-1-ol or other substituted derivatives.
科学的研究の応用
2-Chloro-1-(4-hexylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-methylphenyl)ethan-1-ol
- 2-Chloro-1-(4-ethylphenyl)ethan-1-ol
- 2-Chloro-1-(4-propylphenyl)ethan-1-ol
Uniqueness
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer specific advantages in certain applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC名 |
2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3 |
InChIキー |
YBWIUWOBYKTCGE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















